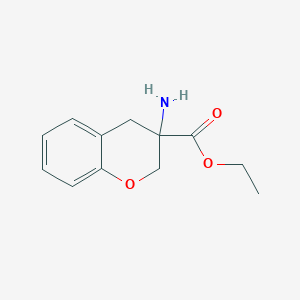
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family, which has been studied extensively due to its diverse biological activities. In
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research into derivatives of 1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has shown promising antimicrobial and antifungal activities. For example, a study on tetrazole derivatives reported potent anticandidal agents with weak cytotoxicities, indicating potential for development into new antimicrobial agents (Kaplancıklı et al., 2014). Similarly, oxadiazoles derived from phenylpropionohydrazides exhibited significant activity against strains of S. aureus and P. aeruginosa, underscoring the antimicrobial potential of these compounds (Fuloria et al., 2009).
Antiviral and HIV-1 Replication Inhibition
Novel derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial studies highlighted compounds showing promising activity against HIV-1 replication, which could be further explored for therapeutic applications (Che et al., 2015).
Anticancer Activities
Certain derivatives have been investigated for their anticancer properties. For instance, thiazolyl(hydrazonoethyl)thiazoles demonstrated promising antitumor activities against MCF-7 tumor cells, indicating potential as anti-breast cancer agents (Mahmoud et al., 2021). This showcases the compound's relevance in developing novel chemotherapeutic options.
Synthesis and Material Science
Beyond biomedical applications, the synthesis and characterization of derivatives have contributed to material science. For example, the novel synthesis approach towards 2- and 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone demonstrates the versatility of these compounds in synthesizing materials with potential electronic and optical applications (Androsov et al., 2010).
properties
IUPAC Name |
1-phenyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-11(10-5-2-1-3-6-10)9-20-14-16-15-13(18-14)12-7-4-8-19-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIAHEGLLQBHRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

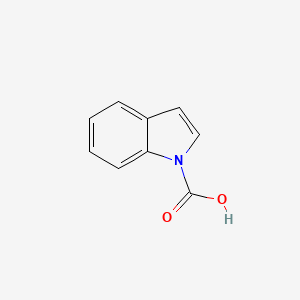
![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)
![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)
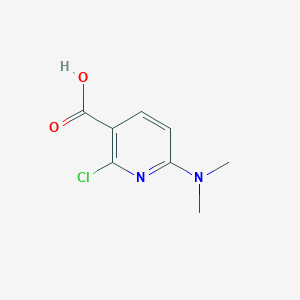
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)

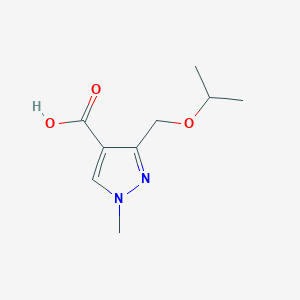

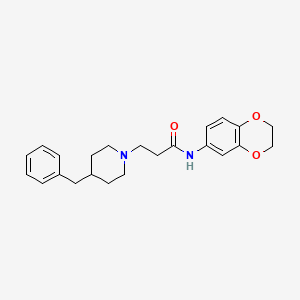
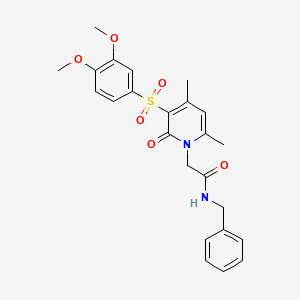
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)
